molecular formula C21H26N2O B13804660 (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone

Cat. No.: B13804660
M. Wt: 322.4 g/mol
InChI Key: BUUCESFHCDLULK-QLJDRZGOSA-N
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Description

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone is a complex organic compound characterized by its unique structure, which includes a cyclopentanone ring substituted with dimethylamino and indolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with dimethylamine and an indole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and requires specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone apart is its unique combination of a cyclopentanone ring with dimethylamino and indolylidene groups. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(2E,5Z)-2-(dimethylaminomethylidene)-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C21H26N2O/c1-21(2)17-8-6-7-9-18(17)23(5)19(21)13-12-15-10-11-16(20(15)24)14-22(3)4/h6-9,12-14H,10-11H2,1-5H3/b15-12-,16-14+,19-13-

InChI Key

BUUCESFHCDLULK-QLJDRZGOSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\CC/C(=C\N(C)C)/C3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CN(C)C)C3=O)C)C

Origin of Product

United States

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